Ethyl 1,2-oxazol-3-yl carbonate
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Overview
Description
Ethyl isoxazol-3-yl carbonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-yl carbonate typically involves the cycloaddition reaction of nitrile oxides with ethyl carbonates. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides are generated in situ from N-hydroximidoyl halides and then reacted with ethyl carbonates under mild conditions . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: In industrial settings, the production of ethyl isoxazol-3-yl carbonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and reduced waste . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ethyl isoxazol-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into isoxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include isoxazole-3-carboxylic acid derivatives, isoxazoline derivatives, and various substituted isoxazoles .
Scientific Research Applications
Ethyl isoxazol-3-yl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl isoxazol-3-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Ethyl isoxazol-3-yl carbonate can be compared with other isoxazole derivatives, such as:
Isoxazole-3-carboxylic acid: Similar in structure but lacks the ethyl carbonate group, leading to different reactivity and applications.
Isoxazoline derivatives: These compounds have a reduced isoxazole ring, resulting in different biological activities and chemical properties.
Other isoxazole derivatives: Various substituted isoxazoles with different functional groups can exhibit unique properties and applications.
Ethyl isoxazol-3-yl carbonate stands out due to its unique combination of the isoxazole ring and the ethyl carbonate group, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 1,2-oxazol-3-yl carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various therapeutic areas.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of isocyanates with oxazoles. The synthesis typically yields a compound characterized by its oxazole ring, which is known to contribute to its biological properties.
The biological activity of this compound largely stems from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to enzyme active sites, thereby blocking substrate access. This inhibition can lead to reduced inflammation and inhibited growth of cancer cells.
- Receptor Modulation : this compound has shown potential in modulating receptor activity, particularly in pathways related to cancer and inflammation .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, highlighting its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects in several models. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases .
Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its utility in oncology .
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity :
- Anti-inflammatory Study :
- Cancer Cell Line Testing :
Data Summary Table
Properties
CAS No. |
24827-27-8 |
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Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
ethyl 1,2-oxazol-3-yl carbonate |
InChI |
InChI=1S/C6H7NO4/c1-2-9-6(8)11-5-3-4-10-7-5/h3-4H,2H2,1H3 |
InChI Key |
MPGDJQRWDSFDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=NOC=C1 |
Origin of Product |
United States |
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